Methyl 2-((r)-morpholin-2-yl)acetate
Description
Methyl 2-((R)-morpholin-2-yl)acetate (CAS: 1187932-65-5) is a chiral morpholine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol (unprotonated form) . The compound features a morpholine ring fused with an acetate ester group at the 2-position, with stereochemical specificity at the morpholine’s chiral center (R-configuration). Its hydrochloride salt (C₇H₁₄ClNO₃, MW: 195.64 g/mol) is commonly used in pharmaceutical synthesis due to enhanced solubility .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[(2R)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
PVCYXJXAUBLSJG-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CNCCO1 |
Canonical SMILES |
COC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(®-morpholin-2-yl)acetate typically involves the esterification of 2-morpholinoacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
2-Morpholinoacetic acid+MethanolH2SO4Methyl 2-((r)-morpholin-2-yl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(®-morpholin-2-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(®-morpholin-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield 2-morpholinoacetic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Amines, heat.
Major Products
Hydrolysis: 2-Morpholinoacetic acid and methanol.
Reduction: 2-Morpholinoethanol.
Substitution: Corresponding amides.
Scientific Research Applications
Methyl 2-(®-morpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving esters.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: It is used as a solvent and a reagent in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(®-morpholin-2-yl)acetate involves its hydrolysis to release 2-morpholinoacetic acid and methanol. The morpholine ring can interact with various biological targets, including enzymes and receptors, modulating their activity. The ester bond’s stability and reactivity play a crucial role in its function as a prodrug or an intermediate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-((R)-morpholin-2-yl)acetate and related compounds:
Structural and Functional Differences
Morpholine vs. Piperidine/Pyrrolidine Analogs
- Ring Size and Basicity : The morpholine ring (6-membered, oxygen-containing) in this compound provides moderate basicity (pKa ~7.5) compared to piperidine (6-membered, fully saturated, pKa ~11) or pyrrolidine (5-membered, pKa ~10). This impacts solubility and receptor binding .
Substituent Effects
- Aryl Groups : Methyl 2-phenylacetoacetate (β-ketoester) and Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate exhibit higher lipophilicity due to phenyl groups, making them suitable for CNS-targeting compounds .
- Polar Substituents: Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate’s 4-methoxyphenoxy group enhances hydrogen-bonding capacity, improving solubility in aqueous media .
Stereochemical Variations
Physicochemical Properties
- Collision Cross-Section (CCS): this compound’s CCS (134.4 Ų for [M+H]+) is smaller than Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate due to reduced steric bulk .
- Solubility : The hydrochloride salt of this compound has higher aqueous solubility (~50 mg/mL) compared to neutral analogs like Methyl 2-phenylacetoacetate (<10 mg/mL) .
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